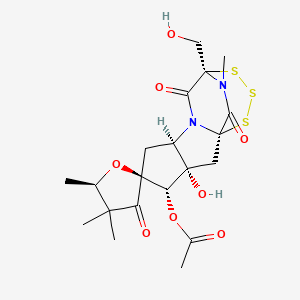
sirodesmin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sirodesmin J is a natural product found in Leptosphaeria maculans with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Gene Clustering
Sirodesmin PL, produced by the fungus Leptosphaeria maculans, is a phytotoxin associated with blackleg disease in canola. A cluster of genes responsible for sirodesmin biosynthesis has been identified, including a key gene encoding a non-ribosomal peptide synthetase essential for its production. All genes in the cluster are co-regulated with sirodesmin PL production. This cluster is also present in other fungi like Aspergillus fumigatus, responsible for producing gliotoxin, indicating a broader relevance of this gene cluster in the production of similar toxins (Gardiner et al., 2004).
Role in Pathogenicity
Sirodesmin PL's role in the pathogenicity of L. maculans was demonstrated by the reduced effectiveness of a sirodesmin-deficient mutant in colonizing plant stems. The study suggests that sirodesmin PL acts as a virulence factor in stem infections, with its biosynthesis intricately linked to the fungus's pathogenicity process (Elliott et al., 2007).
Regulation of Production
Research has shown that the production of sirodesmin PL is regulated by the cross-pathway control system in L. maculans. This regulation either directly or indirectly influences the pathway-specific transcription factor, demonstrating complex regulatory mechanisms behind sirodesmin biosynthesis (Elliott et al., 2011).
Impact on Agricultural Research
Studies on sirodesmin PL's effects on different Brassica accessions have provided insights into the correlation between resistance to P. lingam (blackleg disease) and insensitivity to sirodesmin PL. This research is crucial for developing disease-resistant plant varieties and understanding plant-pathogen interactions (Sjödin & Glimelius, 2004).
Comparative Analysis of Toxin Production
Comparative analysis of sirodesmin PL production among different fungal isolates has helped in understanding the diversity and chemical nature of phytotoxins. This is essential for studying the pathogenicity mechanisms of phytopathogenic fungi and developing strategies for disease management (Mitrović et al., 2012).
Enzymatic Processes in Biosynthesis
The enzyme SirD, identified in the gene cluster for sirodesmin PL biosynthesis, catalyzes the first pathway-specific step in its synthesis. Understanding this enzyme's role and mechanism provides deeper insights into the biosynthesis process of sirodesmin PL, highlighting potential targets for controlling toxin production (Kremer & Li, 2010).
Molecular Interactions with Host Plants
Research has investigated the interaction of sirodesmin PL with cruciferous and cereal species, revealing insights into how different plant species metabolize and respond to this toxin. This has implications for understanding plant defense mechanisms and developing crop varieties with enhanced resistance to fungal pathogens (Pedras & Khallaf, 2012).
Propiedades
Fórmula molecular |
C20H26N2O8S3 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S3/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-33-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
Clave InChI |
YORDWFCXQCUPHI-OQIMMBKLSA-N |
SMILES isomérico |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C |
SMILES canónico |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)O)(C)C |
Sinónimos |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)
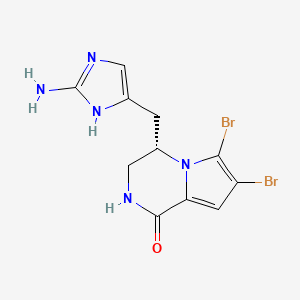
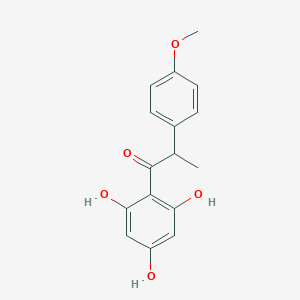

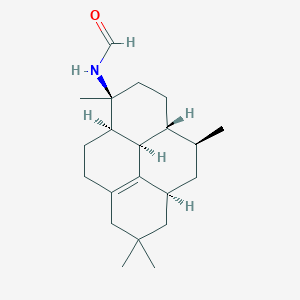
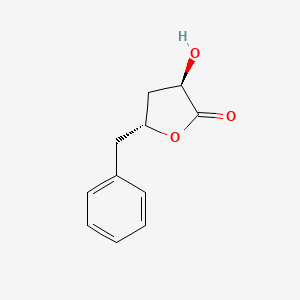

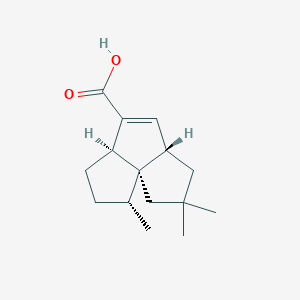

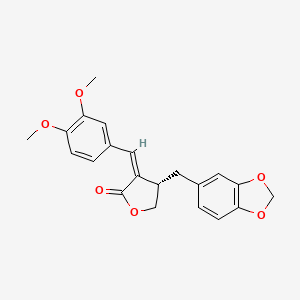
![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)
